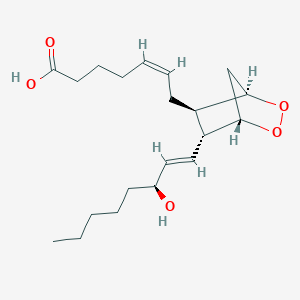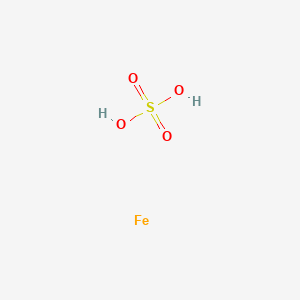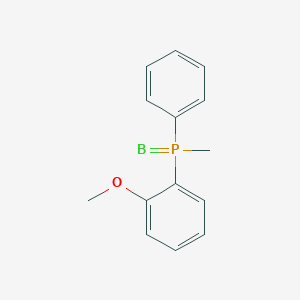![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl CAS No. 159358-29-9](/img/no-structure.png)
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cletoquine is a metabolite of Hydroxychloroquine, an antimalarial; antirheumatic; lupus erythematosus suppressant.
Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis of enantiomers of [3-3H]-hydroxychloroquine, which includes Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] as a component, has been achieved. This process involves two steps from known precursors and subsequent reductive deiodination with tritium gas over palladium on charcoal (Ellames et al., 1995).
- The condensation and reduction processes involving this compound] have been explored to synthesize 2-[(4-chloro-phenylanine)-methyl]-quinolin-8-ol. This process includes room temperature condensation and reduction in the presence of sodium borohydride (Shangguan Peng-cheng, 2011).
Pharmacological Applications :
- In a study on chloroquine and hydroxychloroquine, impurities were identified and characterized using LC/IT/MS and NMR, highlighting the complexity and importance of purity in pharmaceutical preparations. The analysis revealed the presence of various impurities, including compounds related to this compound] (Dongre et al., 2009).
- The antimalarial potential of the chloroquine analogue 2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]amino]ethanol (PQUI08001/06) was explored. This study found that treatment with this compound reduces parasitemia of both chloroquine-resistant and -sensitive strains of Plasmodium falciparum and P. berghei (Reis et al., 2018).
Chemical Properties and Reactions :
- The fluorescence behavior of N-aryl-2-aminoquinolines, synthesized from a reaction involving 2-chloroquinoline and anilines, was investigated. The study found that fluorescence quantum yield was highest in toluene and lowest in ethanol, indicating significant quenching in the presence of ethanol. This study contributes to the understanding of how solvents like ethanol can affect the properties of quinoline derivatives (Hisham et al., 2019).
Kinetics and Mechanism Studies :
- A kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol was conducted. This study is significant in the pharmaceutical and color industries, as it explores the reaction mechanism and kinetics of producing quinoline in ethanol, revealing insights into the efficiency and control of such processes (Takebayashi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves the reaction of 7-chloro-4-quinolineamine with 2-bromo-1-pentanol followed by reduction of the resulting intermediate.", "Starting Materials": [ "7-chloro-4-quinolineamine", "2-bromo-1-pentanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 7-chloro-4-quinolineamine is reacted with 2-bromo-1-pentanol in the presence of sodium hydroxide to form the intermediate 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]bromo]ethanol.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol to form Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl].", "Step 3: The product is then purified using hydrochloric acid to remove any impurities." ] } | |
CAS No. |
159358-29-9 |
Molecular Formula |
C16 H22 Cl N3 O . x Cl H |
Molecular Weight |
307.83(free base) |
Synonyms |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)


![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)






